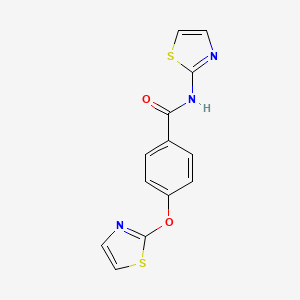

N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide” is a compound that contains two thiazole rings, a benzamide group, and an ether linkage. Thiazole is a heterocyclic compound that consists of a five-membered ring with two heteroatoms (nitrogen and sulfur). Benzamide is a simple amide derivative of benzoic acid. The ether linkage connects the thiazole ring and the benzamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole rings, the introduction of the benzamide group, and the formation of the ether linkage. One possible method could be the reaction of 2-aminothiazole with 4-chlorobenzoic acid to form the benzamide group, followed by nucleophilic substitution with a thiazole-containing alcohol to form the ether linkage .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two thiazole rings, a benzamide group, and an ether linkage. The thiazole rings and the benzamide group would likely contribute to the compound’s aromaticity, while the ether linkage would provide a site for potential intermolecular interactions .Chemical Reactions Analysis

As a compound containing multiple functional groups, “N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide” could potentially undergo a variety of chemical reactions. The thiazole rings might be susceptible to electrophilic aromatic substitution, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole rings and the benzamide group could contribute to its aromaticity and polarity, potentially affecting its solubility, melting point, and boiling point .Scientific Research Applications

- Research : Scientists explored cycloalkyl-fused N-thiazol-2-yl-benzamides as tissue non-specific partial GK activators. Compound 72 emerged as a promising candidate, striking a balance between in vitro potency and enzyme kinetics. It protected β-cells from apoptosis and regulated glucose homeostasis in diabetic mice without inducing hypoglycemia .

Glucokinase Activation for Diabetes Treatment

Bioactive Compound Substructures

Future Directions

properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S2/c17-11(16-12-14-5-7-19-12)9-1-3-10(4-2-9)18-13-15-6-8-20-13/h1-8H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKOVGRXETYWBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CS2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2695299.png)

![1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2695300.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2695307.png)

![3-Oxo-2,5,7,8-tetrahydropyrano[4,3-c]pyridazine-4-carboxylic acid](/img/structure/B2695313.png)